molecular formula C7H11NO4 B063519 (2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid CAS No. 168034-53-5

(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid

Cat. No. B063519
M. Wt: 173.17 g/mol
InChI Key: QNMBUGAPKCBEDP-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, other names it might be known by, and its classification (e.g., organic, inorganic, etc.).



Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized, including the starting materials, reaction conditions, and the steps involved.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, its stereochemistry, and possibly its conformational isomers.



Chemical Reactions Analysis

This would involve a discussion of the types of chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, etc.).


Scientific Research Applications

  • Influenza Neuraminidase Inhibitors : A study designed and synthesized potent inhibitors of influenza neuraminidase containing pyrrolidine cores, including a compound related to “(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid”. The inhibitors displayed significant potency against influenza neuraminidase, with a specific focus on the interaction of the carboxylic group with the enzyme's active site (Wang et al., 2001).

  • Biotransformations in Organic Synthesis : Another research explored the biotransformation of pyrrolidine-2,5-dicarboxamides by Rhodococcus erythropolis AJ270, yielding enantiomerically pure products. This process demonstrated the potential of using such compounds in the scalable preparation of druglike compounds (Chen et al., 2012).

  • Beta-Peptide Oligomers : The synthesis of a variety of 2,2-disubstituted pyrrolidine-4-carboxylic derivatives was described, focusing on their incorporation into beta-peptide oligomers. These non-hydrogen bonded foldamers might be useful in biomedical applications due to their low intrinsic polarity, which may enhance bioavailability (Huck & Gellman, 2005).

  • Structural Analysis in Medicinal Chemistry : A study on the synthesis and structural characterization of beta-amino acid tethered to a pyrrolidin-2-one ring indicated a specific 12-helix conformation, which could be significant in the design of novel foldamers for therapeutic applications (Menegazzo et al., 2006).

  • Crystallographic Analysis : Research on the crystal structure of a similar compound, “(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid,” provides insights into molecular conformations and potential interactions in crystal engineering (Yuan et al., 2010).

  • Spin Probes and Labels : A study focused on synthesizing pyrrolidine nitroxide radicals, suitable for applications as spin probes and labels, highlighting the importance of steric and electrostatic shielding in enhancing the stability of these radicals (Lampp et al., 2019).

  • Aurora Kinase Inhibitor in Cancer Treatment : The compound was mentioned in a study about an Aurora kinase inhibitor, suggesting its potential utility in cancer treatment (ヘンリー,ジェームズ, 2006).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or unanswered questions about the compound’s properties or reactivity.


properties

IUPAC Name

(2R,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)2-4-1-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMBUGAPKCBEDP-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid

Citations

For This Compound
1
Citations
PD Caprariis - Journal of the Chemical Society, Perkin Transactions …, 1995 - pubs.rsc.org
The dirhodium(II) tetraacetate catalysed reaction of ethyl diazoacetate with 2,3-dihydropyrrole-2,2-dicarboxylate 5 afforded the useful 2-azabicyclo[3.1.0]hexane derivative 6. Its …
Number of citations: 9 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.